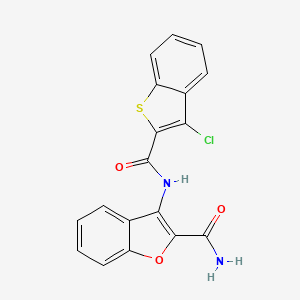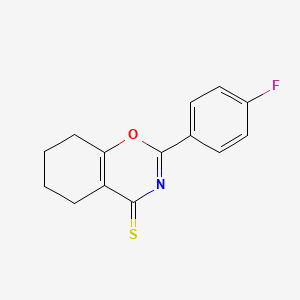
3-benzoyl-8-ethoxy-2H-chromen-2-one
説明
“3-benzoyl-8-ethoxy-2H-chromen-2-one” is a chemical compound with the molecular formula C18H14O4 . It has a molecular weight of 294.31 . The compound is also known by its IUPAC name, 3-benzoyl-7-ethoxy-2H-chromen-2-one .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code: 1S/C18H14O4/c1-2-21-14-9-8-13-10-15 (18 (20)22-16 (13)11-14)17 (19)12-6-4-3-5-7-12/h3-11H,2H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual structure diagram.Physical And Chemical Properties Analysis
The compound “this compound” is a powder at room temperature . More specific physical and chemical properties (such as melting point, boiling point, solubility, etc.) would need to be determined experimentally or found in specialized chemical databases.科学的研究の応用
Synthesis and Characterization
- 3-Benzoyl-8-ethoxy-2H-chromen-2-one is used in the synthesis of various chromene derivatives, which have potential applications in biological and pharmaceutical research. For instance, it can be part of a reaction pathway leading to the creation of novel molecular hybrids with potential biological activities (Nagaraja et al., 2020).
- This compound is also involved in multicomponent syntheses, such as the creation of 1-ethoxy-3-(4-aryl)-1-phenyl-1H-benzo[f]chromene derivatives, showcasing its versatility in organic synthesis (Damavandi et al., 2012).
Photoreactivity and Luminescence
- Studies have shown that derivatives of 2H-chromen-2-ones, like this compound, exhibit interesting photoreactivity. For example, they can undergo photo-reorganization to form complex molecular structures, which is a useful property in the development of new materials and chemical sensors (Dalal et al., 2017).
- The luminescence and ionochromic properties of certain derivatives have also been explored, suggesting applications in fluorescence and sensing technologies (Nikolaeva et al., 2020).
Catalytic Applications
- This compound is also relevant in catalysis. For example, InCl3 catalyzed reactions involving 2H-chromen-2-ones demonstrate the role of this compound in facilitating efficient synthetic pathways, highlighting its importance in green chemistry applications (Verma et al., 2012).
Diastereoselective Synthesis
- It is also instrumental in diastereoselective synthesis processes. For example, MgO nanoparticles have been used with this compound derivatives for the preparation of complex molecular structures, contributing to advancements in stereochemistry (Safaei‐Ghomi et al., 2017).
Biological Applications
- Research has been conducted on the synthesis of novel derivatives with potential biological applications. This includes the exploration of antimycobacterial activities and other potential pharmaceutical uses (Song Hong-rui, 2009).
作用機序
Target of Action
Similar compounds, such as 8-methoxy-3-(4-nitrobenzoyl)-6-propyl-2h-chromen-2-one, have shown activity against parasites likeLeishmania . These parasites are the causative agents of leishmaniasis, a tropical disease .
Mode of Action
It’s worth noting that similar coumarin compounds have shown leishmanicidal activity, mainly in vitro . They have been found to be active mainly in the amastigote form of the parasites .
Biochemical Pathways
Related compounds have been observed to influence the production of reactive oxygen species .
Result of Action
Similar compounds have shown a reduction in the number of amastigotes from leishmania infantum chagasi .
生化学分析
Biochemical Properties
3-benzoyl-8-ethoxy-2H-chromen-2-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with azanucleophilic reagents, leading to the formation of new heterocyclic systems . These interactions are crucial for understanding the compound’s potential therapeutic applications.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that similar compounds in the chromen-2-one family can affect the production of reactive oxygen species and mitochondrial membrane potential . These effects highlight the compound’s potential in regulating cellular homeostasis and its therapeutic promise.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s structure allows it to interact with various enzymes and proteins, leading to significant biochemical changes. For example, similar compounds have been shown to inhibit specific enzymes, thereby modulating biochemical pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies on similar compounds have shown that they can maintain their activity over extended periods, although their efficacy may decrease due to degradation . Understanding these temporal effects is essential for optimizing the compound’s use in research and therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses could lead to toxicity or adverse effects. Research on similar compounds has demonstrated a dose-dependent response, with higher doses potentially causing cytotoxicity . These findings underscore the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. Similar compounds have been shown to affect metabolic flux and metabolite levels, indicating their role in modulating metabolic pathways . Understanding these interactions is crucial for elucidating the compound’s metabolic fate and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. These interactions determine the compound’s localization and accumulation in specific tissues . Studies on similar compounds have shown that they can be efficiently transported and distributed, highlighting their potential for targeted therapeutic applications.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization is essential for elucidating its mechanism of action and optimizing its therapeutic potential.
特性
IUPAC Name |
3-benzoyl-8-ethoxychromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O4/c1-2-21-15-10-6-9-13-11-14(18(20)22-17(13)15)16(19)12-7-4-3-5-8-12/h3-11H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPQPZERLJITUNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=O)C(=C2)C(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701274136 | |
| Record name | 3-Benzoyl-8-ethoxy-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701274136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
64267-13-6 | |
| Record name | 3-Benzoyl-8-ethoxy-2H-1-benzopyran-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=64267-13-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Benzoyl-8-ethoxy-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701274136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-hexyl-3-[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]-2-oxo-2H-chromen-7-yl acetate](/img/structure/B6576537.png)
![N-[2-(4-fluorophenoxy)ethyl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B6576538.png)
![1,3-dimethyl-7-(3-phenylpropyl)-8-[(prop-2-en-1-yl)amino]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6576546.png)
![3-[(4-chlorophenyl)methyl]-4-oxo-N-[(pyridin-3-yl)methyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B6576550.png)
![methyl (2E)-3-(2-methoxyethyl)-2-{[2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetyl]imino}-2,3-dihydro-1,3-benzothiazole-6-carboxylate](/img/structure/B6576556.png)
![propyl 4-{[7-(cyclopropanecarbonyloxy)-4-oxo-4H-chromen-3-yl]oxy}benzoate](/img/structure/B6576565.png)
![8-methoxy-3-[2-(phenylamino)-1,3-thiazol-4-yl]-2H-chromen-2-one](/img/structure/B6576566.png)
![4-[5-(4-methoxyphenyl)pyrimidin-2-yl]morpholine](/img/structure/B6576589.png)
![6-(4-fluorophenyl)-3-(2-methylphenyl)-5-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one](/img/structure/B6576596.png)


![3-fluoro-N-{[4-(3-methylphenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B6576613.png)

